N-[[2-(cyclopropylmethylsulfonyl)-3-(oxolan-2-ylmethyl)imidazol-4-yl]methyl]-N-methylethanamine
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Overview
Description
N-[[2-(cyclopropylmethylsulfonyl)-3-(oxolan-2-ylmethyl)imidazol-4-yl]methyl]-N-methylethanamine is a complex organic compound featuring an imidazole ring, a cyclopropylmethylsulfonyl group, and an oxolan-2-ylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[2-(cyclopropylmethylsulfonyl)-3-(oxolan-2-ylmethyl)imidazol-4-yl]methyl]-N-methylethanamine typically involves multiple steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized using glyoxal and ammonia, followed by cyclization with a suitable aldehyde or ketone.
Introduction of the Cyclopropylmethylsulfonyl Group: This step involves the reaction of the imidazole derivative with cyclopropylmethylsulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the Oxolan-2-ylmethyl Group: The oxolan-2-ylmethyl group can be introduced via a nucleophilic substitution reaction using an appropriate oxirane derivative.
Final Alkylation: The final step involves the alkylation of the intermediate with N-methylethanamine under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
N-[[2-(cyclopropylmethylsulfonyl)-3-(oxolan-2-ylmethyl)imidazol-4-yl]methyl]-N-methylethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the imidazole ring or the oxolan-2-ylmethyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted imidazole derivatives.
Scientific Research Applications
N-[[2-(cyclopropylmethylsulfonyl)-3-(oxolan-2-ylmethyl)imidazol-4-yl]methyl]-N-methylethanamine has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its imidazole ring.
Biology: Investigation of its biological activity, including antimicrobial and antiviral properties.
Materials Science: Use in the synthesis of novel materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[[2-(cyclopropylmethylsulfonyl)-3-(oxolan-2-ylmethyl)imidazol-4-yl]methyl]-N-methylethanamine involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
Imidazole Derivatives: Compounds like histidine, purine, and histamine.
Sulfonyl Derivatives: Compounds like sulfonamides and sulfonylureas.
Uniqueness
N-[[2-(cyclopropylmethylsulfonyl)-3-(oxolan-2-ylmethyl)imidazol-4-yl]methyl]-N-methylethanamine is unique due to its combination of functional groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
N-[[2-(cyclopropylmethylsulfonyl)-3-(oxolan-2-ylmethyl)imidazol-4-yl]methyl]-N-methylethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N3O3S/c1-3-18(2)10-14-9-17-16(23(20,21)12-13-6-7-13)19(14)11-15-5-4-8-22-15/h9,13,15H,3-8,10-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZXZINPHFPCZNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)CC1=CN=C(N1CC2CCCO2)S(=O)(=O)CC3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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